7-Bromo-2-(4,4-difluoropiperidin-1-yl)quinoxaline
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Overview
Description
7-Bromo-2-(4,4-difluoropiperidin-1-yl)quinoxaline is a heterocyclic compound that belongs to the quinoxaline family Quinoxalines are known for their diverse biological activities and are widely used in pharmaceutical and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-(4,4-difluoropiperidin-1-yl)quinoxaline typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-chloroquinoxaline and 4,4-difluoropiperidine.
Nucleophilic Substitution: The 2-chloroquinoxaline undergoes a nucleophilic substitution reaction with 4,4-difluoropiperidine in the presence of a base such as potassium carbonate. This reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Bromination: The resulting intermediate is then brominated using a brominating agent such as N-bromosuccinimide (NBS) in an organic solvent like dichloromethane (DCM) to yield the final product, this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) or sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine in solvents like DMF or DCM.
Major Products:
Oxidation: The major products are typically quinoxaline derivatives with oxidized functional groups.
Reduction: The major products are reduced quinoxaline derivatives.
Substitution: The major products are substituted quinoxaline derivatives with the nucleophile replacing the bromine atom.
Scientific Research Applications
7-Bromo-2-(4,4-difluoropiperidin-1-yl)quinoxaline has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting neurological disorders and cancer.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: It is used in the synthesis of advanced materials and as a building block for the production of other complex molecules.
Mechanism of Action
The mechanism of action of 7-Bromo-2-(4,4-difluoropiperidin-1-yl)quinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
7-Bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline: An intermediate used in the synthesis of the drug Erdafitinib.
7-Bromo-5,6-difluorobenzo[c][1,2,5]thiadiazole-4-carbaldehyde: A compound with similar structural features and used in organic synthesis.
Uniqueness: 7-Bromo-2-(4,4-difluoropiperidin-1-yl)quinoxaline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its difluoropiperidinyl group enhances its lipophilicity and potential for crossing biological membranes, making it a valuable compound in drug development.
Properties
IUPAC Name |
7-bromo-2-(4,4-difluoropiperidin-1-yl)quinoxaline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrF2N3/c14-9-1-2-10-11(7-9)18-12(8-17-10)19-5-3-13(15,16)4-6-19/h1-2,7-8H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUUFYOSMDBLSDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)C2=CN=C3C=CC(=CC3=N2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrF2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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